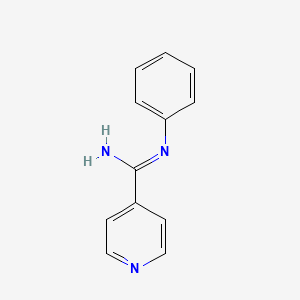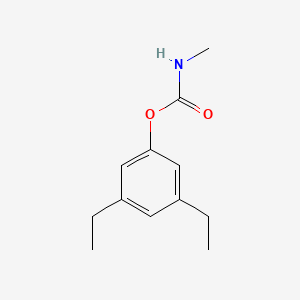
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;propane-1,3-diol
描述
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;propane-1,3-diol is a type of polyurethane polymer formed by the reaction of polypropylene glycol and isophorone diisocyanate. Polyurethanes are a versatile class of polymers widely used in various applications due to their excellent mechanical properties, chemical resistance, and flexibility. The combination of polypropylene glycol and isophorone diisocyanate results in a polymer with unique properties suitable for specific industrial and scientific applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of polypropylene glycol, isophorone diisocyanate polymer involves the polyaddition reaction between polypropylene glycol and isophorone diisocyanate. The reaction typically occurs in the presence of a catalyst, such as dibutyltin dilaurate, to enhance the reaction rate and efficiency. The reaction conditions, including temperature and reactant concentrations, are carefully controlled to achieve the desired polymer properties .
Industrial Production Methods: In industrial settings, the production of this polymer involves large-scale reactors where polypropylene glycol and isophorone diisocyanate are mixed under controlled conditions. The reaction mixture is often heated to a specific temperature to facilitate the polyaddition reaction. The resulting polymer is then purified and processed into various forms, such as foams, coatings, and elastomers, depending on the intended application .
化学反应分析
Types of Reactions: 5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;propane-1,3-diol primarily undergoes polyaddition reactions during its synthesis. it can also participate in other chemical reactions, such as crosslinking and degradation.
Common Reagents and Conditions:
Crosslinking: The polymer can be crosslinked using additional diisocyanates or polyols, resulting in a network structure with enhanced mechanical properties.
Degradation: The polymer can undergo thermal degradation at elevated temperatures, leading to the breakdown of the polymer chains.
Major Products Formed:
Crosslinking: Crosslinked polyurethanes with improved mechanical strength and chemical resistance.
Degradation: Degradation products may include smaller oligomers, isocyanates, and polyols.
科学研究应用
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;propane-1,3-diol has a wide range of scientific research applications due to its unique properties:
作用机制
The mechanism of action of polypropylene glycol, isophorone diisocyanate polymer involves the formation of urethane linkages through the reaction of isocyanate groups with hydroxyl groups. This polyaddition reaction results in a polymer network with unique mechanical and chemical properties. The molecular targets and pathways involved in this process include the isocyanate and hydroxyl functional groups, which react to form urethane bonds .
相似化合物的比较
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;propane-1,3-diol can be compared with other similar polyurethane polymers:
Polyethylene glycol, isophorone diisocyanate polymer: Similar in structure but uses polyethylene glycol instead of polypropylene glycol, resulting in different mechanical and chemical properties.
Polypropylene glycol, toluene diisocyanate polymer: Uses toluene diisocyanate instead of isophorone diisocyanate, leading to variations in the polymer’s flexibility and chemical resistance.
Polypropylene glycol, hexamethylene diisocyanate polymer: Incorporates hexamethylene diisocyanate, which affects the polymer’s thermal stability and mechanical properties.
Uniqueness: The use of isophorone diisocyanate in the polymer provides unique properties such as enhanced chemical resistance and mechanical strength, making it suitable for specific applications where these characteristics are essential .
属性
IUPAC Name |
5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.C3H8O2/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;4-2-1-3-5/h10H,4-7H2,1-3H3;4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQJGIVHZAPZJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945388 | |
| Record name | Propane-1,3-diol--5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39323-37-0, 227099-98-1 | |
| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hydro-.omega.-hydroxy-, polymer with 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane-1,3-diol--5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly[oxy(methyl-1,2-ethanediyl)], α-hydro-ω-hydroxy-, polymer with 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![5-Chloro-2-methoxybenzo[d]oxazole](/img/structure/B1615680.png)




